N-(4-methoxybenzyl)cyclopropanamine
Description
Research Context and Significance of N-Substituted Cyclopropanamines
N-substituted cyclopropanamines belong to a class of organic compounds characterized by a cyclopropane (B1198618) ring attached to a nitrogen atom, which is further substituted with another group. The cyclopropane ring, a three-membered carbocycle, imparts significant ring strain, leading to unique chemical reactivity and conformational rigidity. researchgate.netresearchgate.net This structural feature is of great interest in medicinal chemistry and drug design, as it can influence a molecule's binding affinity to biological targets. researchgate.netmdpi.com
The introduction of various substituents on the nitrogen atom allows for the fine-tuning of the molecule's physicochemical properties, such as its polarity, basicity, and lipophilicity. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles of potential drug candidates. Researchers have explored N-substituted cyclopropanamines for their potential in developing novel therapeutics across different disease areas. mdpi.com The development of efficient synthetic methods for these compounds is an active area of research, aiming to provide access to a wider range of derivatives for biological screening. researchgate.net
Overview of N-(4-methoxybenzyl)cyclopropanamine's Research Profile
This compound, with the chemical formula C11H15NO, combines the cyclopropylamine (B47189) moiety with a 4-methoxybenzyl group. chemicalbook.com The presence of the 4-methoxybenzyl group, a common substituent in medicinal chemistry, can influence the compound's biological activity and metabolic stability. Research on this specific compound has focused on its synthesis and characterization as a building block for more complex molecules. orgsyn.org
The compound's structure has been confirmed using various analytical techniques, providing a solid foundation for its use in further chemical synthesis and biological studies. While detailed biological activity data for this compound itself is not extensively published, its role as a precursor or intermediate in the synthesis of potentially bioactive molecules is a key aspect of its research profile. The 4-methoxybenzyl group, in particular, is known to be a useful protecting group in organic synthesis, which can be cleaved under specific conditions to reveal a primary or secondary amine. orgsyn.org
Scope and Objectives of Current Research on the Compound
Current research efforts involving this compound are primarily centered on its utility in synthetic organic chemistry. The main objectives include:
Development of Novel Synthetic Routes: Researchers are continually seeking more efficient and environmentally friendly methods to synthesize this compound and its derivatives. This includes exploring new catalytic systems and reaction conditions.
Exploration as a Scaffold for Bioactive Molecules: The compound serves as a valuable starting material for the creation of more complex molecules with potential therapeutic applications. The combination of the rigid cyclopropane unit and the modifiable benzyl (B1604629) group makes it an attractive scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Investigation of Structure-Activity Relationships: By synthesizing a series of analogues based on the this compound framework, researchers aim to understand how structural modifications impact biological activity. This knowledge is crucial for the rational design of new drugs.
While the direct biological effects of this compound are still under investigation, its importance as a versatile chemical intermediate is well-established within the academic research community. Future studies are likely to further elucidate its potential in various fields, from medicinal chemistry to materials science.
| Property | Value | Source |
| Molecular Formula | C11H15NO | chemicalbook.com |
| Molecular Weight | 177.24 g/mol | chemicalbook.com |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]cyclopropanamine | |
| CAS Number | 70894-71-2 | chemicalbook.com |
| Boiling Point | 277.6°C at 760 mmHg | |
| Density | 1.05 g/cm³ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRKRVOSGOVKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405985 | |
| Record name | N-(4-methoxybenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70894-71-2 | |
| Record name | N-(4-methoxybenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-methoxyphenyl)methyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-(4-methoxybenzyl)cyclopropanamine
Reductive Amination Approaches Utilizing 4-Methoxybenzaldehyde (B44291) and Cyclopropanamine
Reductive amination stands out as a primary and efficient method for synthesizing this compound. youtube.comdonnu.edu.uamasterorganicchemistry.commdpi.comresearchgate.netpku.edu.cnlibretexts.orgvaia.comlibretexts.org This one-pot reaction involves the condensation of 4-methoxybenzaldehyde with cyclopropanamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this transformation.
Common reducing agents employed for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. masterorganicchemistry.com Sodium borohydride is a cost-effective and mild reagent, often used in protic solvents like methanol. The reaction typically proceeds by the gradual addition of NaBH₄ to a mixture of the aldehyde and amine.
Sodium triacetoxyborohydride is another effective, albeit milder and more selective, reducing agent. It is particularly useful for substrates that are sensitive to acidic conditions and is typically used in aprotic solvents such as dichloromethane (B109758) (DCM).
Catalytic hydrogenation offers a greener alternative, utilizing a metal catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This method avoids the use of hydride reagents and produces water as the main byproduct.
Alternative Amination Strategies for this compound Synthesis
Beyond reductive amination, other synthetic routes are available. One common alternative is the nucleophilic substitution of a leaving group on the benzyl (B1604629) ring with cyclopropanamine. For instance, 4-methoxybenzyl chloride or bromide can be reacted with cyclopropanamine in the presence of a base like triethylamine (B128534) or potassium carbonate to yield this compound.
Preparation via 2-Nitrobenzenesulfonamide (B48108) Protecting Group Strategy
A multi-step approach involving the use of a 2-nitrobenzenesulfonamide (nosyl) protecting group offers a versatile method for the synthesis of this compound. rsc.orgresearchgate.nettcichemicals.comchem-station.comresearchgate.netorgsyn.org This strategy involves three key steps:
Protection: Cyclopropanamine is first reacted with 2-nitrobenzenesulfonyl chloride to form N-cyclopropyl-2-nitrobenzenesulfonamide. tcichemicals.com
Alkylation: The resulting nosyl-protected amine is then alkylated with 4-methoxybenzyl chloride. The electron-withdrawing nature of the nosyl group facilitates this step. rsc.orgtcichemicals.com
Deprotection: The final step involves the removal of the nosyl group, typically using a thiol like thiophenol in the presence of a base, to yield the desired secondary amine. chem-station.comresearchgate.net This deprotection step proceeds under mild conditions and is generally high-yielding. researchgate.netchem-station.com
Derivatization Strategies and Analogue Synthesis
The presence of a secondary amine and a cyclopropane (B1198618) ring in this compound allows for various derivatization strategies to produce a range of analogues.
N-Alkylation and N-Acylation Reactions
The secondary amine functionality is a key site for derivatization.
N-Alkylation: This reaction introduces an additional alkyl group to the nitrogen atom, forming a tertiary amine. thieme-connect.comrsc.orgacs.orgacs.orgorganic-chemistry.org It is typically achieved by reacting this compound with an alkyl halide in the presence of a base.
N-Acylation: This process involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. bath.ac.uktandfonline.comresearchgate.netnih.govrsc.org This transformation is generally efficient and provides access to a wide variety of amide derivatives. tandfonline.comresearchgate.net
Functionalization of the Cyclopropane Ring
The cyclopropane ring, while generally stable, can be functionalized to create diverse analogues. Recent advances in photoredox catalysis have enabled the ring-opening functionalization of aryl cyclopropanes. thieme-connect.com This method allows for the introduction of various nucleophiles, leading to 1,3-difunctionalized products. thieme-connect.com
Furthermore, transition metal-catalyzed C-H activation presents a powerful tool for the direct functionalization of the cyclopropane ring. rsc.orgacs.orgnih.gov Palladium-catalyzed reactions, for example, can be used to introduce aryl groups and other substituents onto the cyclopropane moiety. rsc.orgacs.orgnih.gov These advanced methods open up possibilities for creating novel analogues with potentially interesting biological activities.
Modifications of the Methoxybenzyl Moiety
The 4-methoxybenzyl (PMB) group is a versatile protecting group for amines, and its modification can provide access to a diverse range of analogs. Key transformations include demethylation to reveal a phenolic hydroxyl group and functionalization of the aromatic ring.
One of the most common modifications of the 4-methoxybenzyl group is O-demethylation to unmask the corresponding phenol (B47542). This transformation is crucial for introducing further diversity and for mimicking the phenolic moieties often found in natural products. While specific examples for this compound are not prevalent in the literature, general methods for the demethylation of para-methoxyphenyl ethers are well-established and can be applied. For instance, reagents like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers. Additionally, enzymatic methods, such as those employing vanillyl-alcohol oxidase, have been shown to catalyze the oxidative demethylation of related phenolic compounds, offering a milder and potentially more selective alternative. nih.govchemrxiv.org
Functionalization of the aromatic ring of the 4-methoxybenzyl group offers another avenue for creating derivatives. The electron-donating nature of the methoxy (B1213986) group directs electrophilic aromatic substitution primarily to the ortho positions (C3 and C5). This allows for the introduction of various substituents, such as halogens, nitro groups, or alkyl groups, which can significantly alter the electronic and steric properties of the molecule. For example, a two-step synthesis has been reported for the preparation of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, which involves a nucleophilic aromatic substitution on a related scaffold, showcasing the feasibility of functionalizing the ring. mdpi.com
Furthermore, the N-benzyl group itself can be selectively removed under oxidative conditions. Laccase from Trametes versicolor in the presence of TEMPO has been shown to be an efficient system for the deprotection of N-benzylated primary amines, using oxygen as a mild oxidant in an aqueous medium. researchgate.net This method offers a chemoselective way to deprotect the amine while other functional groups remain intact.
| Modification | Reagent/Method | Potential Product |
| O-Demethylation | Boron tribromide (BBr₃) | N-(4-hydroxybenzyl)cyclopropanamine |
| Aromatic Nitration | Nitric acid/Sulfuric acid | N-(3-nitro-4-methoxybenzyl)cyclopropanamine |
| Aromatic Halogenation | N-Bromosuccinimide (NBS) | N-(3-bromo-4-methoxybenzyl)cyclopropanamine |
| N-Debenzylation | Laccase/TEMPO/O₂ | Cyclopropanamine |
Stereoselective Synthesis of this compound and its Derivatives
The development of stereoselective methods to control the configuration of the cyclopropane ring and adjacent stereocenters is of paramount importance for accessing enantiomerically pure and diastereomerically defined compounds.
Enantioselective Approaches
The enantioselective synthesis of this compound can be approached through several strategies, primarily focusing on the asymmetric construction of the cyclopropane ring.
One prominent method involves the catalytic asymmetric cyclopropanation of alkenes. While a direct synthesis of this compound using this method is not explicitly detailed in the reviewed literature, the cyclopropanation of styrene (B11656) derivatives with diazo compounds using chiral catalysts is a well-established and analogous transformation. nih.govresearchgate.netnih.gov Chiral ruthenium porphyrin complexes, for instance, have been shown to effectively catalyze the asymmetric cyclopropanation of 1,3-dienes with diazoacetates, yielding highly enantioenriched vinylcyclopropanes. scienceopen.com Similarly, engineered myoglobin-based catalysts have demonstrated excellent diastereo- and enantioselectivity in the cyclopropanation of aryl-substituted olefins. These methods could potentially be adapted by using a suitable nitrogen-containing carbene precursor or by subsequent functional group transformations of a cyclopropyl (B3062369) carboxylate.
Another powerful approach is the use of chiral auxiliaries . For example, a camphorpyrazolidinone-derived chiral auxiliary has been utilized in the diastereoselective cyclopropanation of α,β-unsaturated amides with sulfur ylides. nih.gov The auxiliary guides the stereochemical outcome of the reaction, and its subsequent removal would yield the enantiomerically enriched cyclopropane derivative.
A chemoenzymatic strategy has also been reported for the stereoselective assembly of cyclopropyl ketones, which are versatile intermediates that can be further diversified into chiral cyclopropane-containing scaffolds. This method utilizes an engineered myoglobin (B1173299) variant for highly diastereo- and enantioselective olefin cyclopropanation with a diazoketone. The resulting chiral cyclopropyl ketone could then be converted to the desired amine via reductive amination with 4-methoxybenzylamine.
| Approach | Catalyst/Auxiliary | Key Intermediate/Product | Enantioselectivity (ee) |
| Asymmetric Cyclopropanation | Chiral Ruthenium Porphyrin | Chiral vinylcyclopropanes | Up to 95% |
| Asymmetric Cyclopropanation | Engineered Myoglobin | Chiral cyclopropyl ketones | >99% |
| Chiral Auxiliary | Camphorpyrazolidinone | Chiral cyclopropyl amides | High d.r. |
Diastereoselective Transformations
Once a stereocenter is established, either on the cyclopropane ring or on a substituent, subsequent reactions can be directed to create additional stereocenters in a controlled manner.
Diastereoselective addition to chiral N-cyclopropyl imines represents a viable strategy. The existing stereocenter on the cyclopropylamine (B47189) can direct the approach of a nucleophile to one face of the imine double bond, leading to the formation of a specific diastereomer. While specific examples involving this compound are scarce, the principle has been demonstrated in the diastereoselective addition of nucleophiles to α-chiral N-sulfonyl imines.
The alkylation of chiral imines derived from cyclic ketones also provides a precedent for achieving high diastereoselectivity. This suggests that forming an enamine from a chiral cyclopropylamine and a ketone could allow for diastereoselective alkylation at the α-position of the ketone.
Furthermore, substrate-directed cyclopropanation of alkenyl cyclopropyl carbinol derivatives has been shown to proceed with high diastereoselectivity. This highlights the ability of a chiral center on a cyclopropane-containing molecule to direct the stereochemical outcome of a reaction on a tethered reactive group. This principle could be applied to a derivative of this compound bearing an alkenyl substituent.
A notable example of a diastereoselective reaction is the formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. This method proceeds via a cyclopropene (B1174273) intermediate, and the subsequent nucleophilic addition is highly diastereoselective, controlled by steric and thermodynamic factors. researchgate.net This approach has been used to synthesize densely substituted enantiomerically enriched cyclopropylamines.
| Transformation | Key Feature | Diastereoselectivity (d.r.) |
| Addition to Chiral Imine | Facial bias from cyclopropyl group | High d.r. |
| Alkylation of Chiral Enamine | Conformational control | Dependent on substituents |
| Directed Cyclopropanation | Hydroxyl-directed Simmons-Smith | Single diastereomer |
| Substitution of Chiral Bromocyclopropane | Cyclopropene intermediate | Up to 13:1 |
Role As a Synthetic Intermediate in Pharmaceutical and Biologically Active Molecule Development
Utility in Serotonin (B10506) Receptor Ligand Synthesis
The serotonin (5-HT) system is a critical target for the treatment of numerous central nervous system (CNS) disorders. N-(4-methoxybenzyl)cyclopropanamine serves as a crucial intermediate in the synthesis of ligands for serotonin receptors, particularly the 5-HT2C subtype.
The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is implicated in the regulation of mood, appetite, and other physiological processes. wikipedia.org Activation of this receptor is a promising strategy for the development of treatments for obesity and psychiatric disorders. wikipedia.org However, achieving selectivity over the related 5-HT2A and 5-HT2B receptors is a significant challenge, as off-target activation can lead to undesirable side effects such as hallucinations and cardiac valvulopathy. wikipedia.org
This compound is a key precursor in the synthesis of functionally selective 5-HT2C receptor agonists. Research into N-substituted 2-phenylcyclopropylmethylamines has demonstrated that modifications to the amine group can yield compounds with high potency and selectivity for the 5-HT2C receptor. nih.gov For instance, the N-benzyl derivative of a related compound, (+)-19, exhibited an EC50 of 24 nM at the 5-HT2C receptor and demonstrated significant antipsychotic-like activity in animal models. nih.gov The synthesis of such N-arylmethyl derivatives often involves the reductive amination of an appropriate aldehyde with a primary amine like this compound. nih.gov This highlights the importance of this compound as a building block for creating novel 5-HT2C agonists with improved therapeutic profiles. The methoxy (B1213986) group on the benzyl (B1604629) ring can also influence properties such as solubility and metabolic stability.
This compound finds application in the structural modification of phenethylamines and tryptamines, two classes of compounds with significant neuropharmacological activity. The introduction of the N-(4-methoxybenzyl)cyclopropyl group can modulate the parent molecule's interaction with various receptors and transporters. The 2-phenethylamine scaffold is a common feature in ligands for adenosine (B11128) and adrenergic receptors, as well as in endogenous catecholamines. nih.gov
The modification of tryptamines, which are foundational structures for many monoterpenoid indole (B1671886) alkaloids, is another area where this compound can be utilized. vu.nl The synthesis of N-substituted tryptamine (B22526) derivatives often begins with tryptamine itself, which can be N-benzylated to introduce groups like the 4-methoxybenzyl moiety. This modification can significantly alter the pharmacological properties of the resulting molecule.
Intermediate in Pyrimidine-Based Compound Synthesis
Pyrimidine-based compounds represent a large and diverse class of molecules with a wide range of biological activities, including applications in oncology. This compound serves as a key intermediate in the synthesis of several promising pyrimidine-based inhibitors.
The Rearranged during Transfection (RET) kinase is a receptor tyrosine kinase whose mutations are implicated in several types of cancer. nih.gov While a number of RET inhibitors have been developed, the emergence of resistance, often through mutations in the "gatekeeper" residue (V804M), presents a significant clinical challenge. nih.govnih.gov
A series of N-trisubstituted pyrimidine (B1678525) derivatives have been identified as potent inhibitors of both wild-type RET and the V804M gatekeeper mutant. nih.gov The synthesis of these compounds involves a multi-step process where a substituted pyrimidine core is sequentially functionalized. While the specific use of this compound is not explicitly detailed in the provided synthesis, the general synthetic strategies for creating N-substituted pyrimidines often involve the reaction of a chloropyrimidine with an amine. mdpi.com The structure of this compound makes it a suitable candidate for introduction at various positions on the pyrimidine ring to explore the structure-activity relationship (SAR) and optimize inhibitory activity against both wild-type and mutant RET kinases.
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382). nih.govnih.govacs.org Inhibitors of NAPE-PLD are valuable tools for studying the biological roles of NAEs and have potential therapeutic applications.
Structure-activity relationship (SAR) studies of a library of pyrimidine-4-carboxamides led to the identification of potent and selective NAPE-PLD inhibitors. nih.govnih.govacs.org The synthesis of these inhibitors involved the modification of substituents at three different positions of the pyrimidine-4-carboxamide (B1289416) scaffold. One of the key modifications involved the exploration of a wide range of amines at the R2 position. Although this compound was not the final substituent in the lead compound, the synthetic route, which involves the substitution of a chloro-pyrimidine with various amines, demonstrates how this intermediate could be readily incorporated to generate diverse analogs for SAR studies. acs.org For example, the synthesis of compound 66, (±)-N-(Cyclopropylmethyl)-2-(2-(4-methoxybenzyl)piperidin-1-yl)-6-morpholinopyrimidine-4-carboxamide, showcases the use of a related 4-methoxybenzyl-containing amine in the synthesis of these inhibitors. acs.org
Precursor for Imidazopyridazine Compounds
Imidazopyridazine derivatives are a class of heterocyclic compounds that have attracted interest in medicinal chemistry due to their potential biological activities. While the direct synthesis of imidazopyridazine compounds using this compound is not extensively documented in the provided search results, the structural features of this amine make it a plausible precursor for such syntheses. The synthesis of related imidazo[1,2-a]pyridine (B132010) compounds often involves the condensation of an aminopyridine with an α-haloketone. The amine functionality of this compound could potentially be incorporated into a pyridazine (B1198779) ring system, which could then be further elaborated to form the fused imidazo (B10784944) ring.
Modulators of IL-12, IL-23, and IFN Alpha Responses
Recent advancements in immunology have highlighted the critical roles of interleukins IL-12 and IL-23, as well as interferon-alpha (IFNα), in the pathogenesis of autoimmune diseases and certain cancers. google.comnih.gov Consequently, the development of small molecules that can modulate the signaling pathways of these cytokines is a major focus of pharmaceutical research. google.com
This compound has emerged as a key building block in the synthesis of imidazopyridazine compounds that act as modulators of IL-12, IL-23, and/or IFNα responses. google.com These compounds function by inhibiting the tyrosine kinase 2 (Tyk2) enzyme, which is a critical component in the signal transduction of these cytokines. google.com The general structure of these modulators often involves a complex heterocyclic core, and the cyclopropylamine (B47189) moiety of this compound is incorporated to introduce specific conformational constraints and to interact with key residues in the target protein.
Research has shown that both IL-12 and IL-23 are heterodimeric cytokines that play essential roles in the differentiation and proliferation of T helper cell lineages, such as Th1 and Th17 cells. google.complos.org These T cells are major contributors to the inflammation seen in autoimmune conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis. google.com IFNα, a type I interferon, is also implicated in the pathology of various autoimmune diseases. nih.gov By providing a key synthetic fragment for the creation of Tyk2 inhibitors, this compound contributes to the development of novel therapeutics for these debilitating conditions. google.com
General Applications in Drug Development and Biologically Active Scaffolds
Beyond its specific application in immunology, this compound is a versatile intermediate with broad utility in the synthesis of various biologically active compounds. ontosight.ai
Construction of Complex Amine Structures
The secondary amine functionality of this compound allows for the straightforward construction of more complex amine structures. orgsyn.org The 4-methoxybenzyl group can act as a protecting group for the amine, which can be readily removed under specific conditions to reveal the primary cyclopropylamine or to allow for further functionalization.
For instance, the nitrogen atom can be alkylated or acylated to introduce a wide variety of substituents, leading to the generation of large libraries of compounds for biological screening. nih.govnih.gov This approach has been utilized in the synthesis of N-substituted 2-phenylcyclopropylmethylamines, which have been investigated as functionally selective serotonin 2C (5-HT2C) receptor agonists for potential use as antipsychotic medications. nih.gov The ability to easily modify the amine group is a key advantage in optimizing the potency and pharmacokinetic properties of drug candidates.
Building Block for Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring. sigmaaldrich.comambeed.com this compound can serve as a valuable precursor for the synthesis of various heterocyclic systems. mdpi.com
The amine group can participate in cyclization reactions to form nitrogen-containing heterocycles. For example, it can be used in condensation reactions with carbonyl compounds to form imines, which can then undergo further transformations to yield pyrazole (B372694) derivatives, as demonstrated in the one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com
Furthermore, the cyclopropane (B1198618) ring itself can be a source of reactivity. Under certain conditions, the strained three-membered ring can be opened to generate linear alkyl chains with specific stereochemistry, providing another avenue for the construction of complex molecules.
The versatility of this compound as a synthetic intermediate is evident in its application across different therapeutic areas and in the construction of diverse molecular scaffolds. Its utility in building complex amines and heterocyclic systems underscores its importance as a valuable tool for medicinal chemists in the quest for new and effective drugs.
Medicinal Chemistry and Drug Discovery Applications
Optimization of Pharmacological Profiles through Structural Modification
The deliberate and strategic modification of the N-(4-methoxybenzyl)cyclopropanamine structure is a key strategy in medicinal chemistry to refine the pharmacological properties of lead compounds.
Enhancing Potency and Selectivity
The cyclopropane (B1198618) ring is a critical "pharmacophore fragment" that, due to its distinct steric and electronic properties, is instrumental in designing potent and biologically active molecules. mdpi.com Structural modifications to the core this compound scaffold can lead to significant improvements in potency and selectivity for specific biological targets. For instance, in the development of phosphodiesterase 2 (PDE2) inhibitors, attaching a cyclopropane ring to a benzyl (B1604629) group stabilized the molecule in its optimal bioactive conformation. This conformational restriction resulted in a remarkable 50-fold increase in potency. evitachem.com
Similarly, altering substituents on the phenyl ring can have a profound impact on cytotoxic activity. In one study, changing a methoxy (B1213986) group to a methyl or bomo group on the phenyl ring of quinazoline (B50416) derivatives influenced their potency. nih.gov The position of nitrogen atoms within heterocyclic ring systems attached to the primary scaffold is also crucial for optimizing antitumor activity. nih.gov These examples underscore the principle that targeted structural modifications are a powerful tool for enhancing the desired therapeutic effects of a compound while minimizing off-target interactions.
Modulating Lipophilicity and Other Physicochemical Properties for Biological Activity
Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical physicochemical property that significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comnih.gov The cyclopropanamine moiety itself offers advantages in this regard, as it generally leads to a lower lipophilicity compared to its isopropyl analogs. evitachem.com This reduction in lipophilicity can be beneficial, particularly for developing drugs that need to cross the blood-brain barrier or for creating proteolysis-targeting chimeras (PROTACs) that operate beyond the typical "Rule of Five" guidelines for drug-likeness. evitachem.comhebmu.edu.cn
The 3-methoxypropyl chain, a modification of the core structure, acts as a flexible spacer that can modulate a compound's physicochemical and target-engagement properties. evitachem.com By systematically altering different parts of the this compound scaffold, medicinal chemists can fine-tune properties like water solubility and metabolic stability to achieve a balance between potency and favorable drug-like characteristics. nih.gov This careful modulation is essential for ensuring that a potent compound can reach its target in the body and exert its therapeutic effect.
Identification of Lead Compounds and Therapeutic Candidates
The this compound scaffold has proven to be a valuable starting point for the discovery of new lead compounds and therapeutic candidates through various screening and optimization strategies.
High-Throughput Screening Derivations
High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid assessment of large libraries of chemical compounds for their biological activity. nih.gov The this compound core and its derivatives are often included in these screening libraries due to their favorable chemical diversity and "lead-like" properties. hebmu.edu.cn Phenotypic screens, which assess the effect of compounds on cellular functions, have successfully identified small molecules based on this scaffold as potent inhibitors of various biological processes, such as the replication of the hepatitis C virus. nih.gov The initial "hits" from these screens, while active, often require further refinement to improve their potency and reduce toxicity. nih.gov
Hit-to-Lead and Lead Optimization Strategies
Once a "hit" compound is identified through HTS, it enters the hit-to-lead and lead optimization phases of drug discovery. youtube.com This process involves a systematic medicinal chemistry campaign to improve the compound's properties. For example, an initial hit from a 4-aminopiperidine (B84694) series, which shares structural similarities with cyclopropanamine derivatives, was optimized to increase its potency against the hepatitis C virus, reduce its toxicity, and improve its ADME properties. nih.gov
A common strategy involves replacing certain molecular fragments with bioisosteres—substituents that maintain similar biological activity. For instance, replacing a phenol (B47542) group, which can form reactive metabolites, with other suitable bioisosteres is a common tactic to improve the safety profile of a lead compound. youtube.com Through iterative cycles of design, synthesis, and testing, researchers can transform a promising but imperfect hit into a viable therapeutic candidate with a balanced profile of potency, selectivity, and drug-like properties. nih.gov
Development of Antipsychotic Agents
Derivatives of this compound have shown promise in the development of new antipsychotic agents. Pharmacological screening of certain piperazine (B1678402) derivatives, which are structurally related to the core compound, has revealed significant antipsychotic properties. nih.gov These compounds have been shown to inhibit amphetamine-induced hyperactivity and abolish apomorphine-induced stereotypy in animal models, which are common tests for antipsychotic activity. nih.gov
Furthermore, a series of N-(4-phenyl- and 4-pyridyl-l-piperazinylethyl)- and N-(4-phenyl-l-piperidinylethyl)-phthalimides, also related to the this compound scaffold, have demonstrated psychotropic properties comparable to the atypical antipsychotic sulpiride. researchgate.net A key advantage of these new compounds is their lack of catalepsy, a significant side effect associated with many conventional antipsychotic drugs. researchgate.net This suggests that these compounds may exert their effects through a more selective mechanism, possibly by inhibiting dopamine (B1211576) receptors in the limbic system. researchgate.net
Anti-inflammatory and Immunomodulatory Agent Research
Currently, there is no publicly available scientific literature detailing the specific anti-inflammatory or immunomodulatory properties of this compound. Research in this area has focused on other chemical scaffolds. For instance, studies on cycloartane (B1207475) type saponins (B1172615) from Astragalus species have demonstrated immunoregulatory effects in mice by influencing Th1 and Th2 cytokine release. nih.gov Similarly, certain 1,4-naphthoquinone (B94277) derivatives have been shown to exhibit anti-inflammatory activity by blocking P2X7 purinergic receptors in macrophage cell lines. nih.gov However, these findings are related to different classes of compounds, and dedicated studies are required to determine if this compound possesses any activity in this domain.
Antidiabetic Research
While direct research on this compound in the context of diabetes is limited, studies on structurally analogous compounds have shown promise. A notable example is 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB), a compound that shares the methoxyphenyl moiety. Research has identified DMPB as a potent antidiabetic agent.
In one study, treatment of C2C12 muscle cells with 50 μM of DMPB resulted in a more than two-fold increase in glucose uptake. The mechanism of action for this enhanced uptake was linked to the increased expression of key proteins involved in glucose metabolism, including pAMPK, pACC, and pAKT. Furthermore, DMPB was found to increase the transcriptional activity of the peroxisome proliferator-activated receptor (PPAR) in HEK 293 kidney cells. These findings suggest that compounds with a methoxyphenyl benzamide (B126) structure may have potential as antidiabetic substances.
| Compound | Cell Line | Concentration | Key Findings |
| 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) | C2C12 muscle cells | 50 μM | Over 2x increase in glucose uptake; Enhanced expression of pAMPK, pACC, and pAKT. |
| 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) | HEK 293 kidney cells | Not specified | Increased transcriptional activity of PPAR. |
Anticancer Research and Kinase Inhibition
As of the latest review of scientific literature, there are no published studies specifically investigating the anticancer or kinase inhibitory properties of this compound. The field of kinase inhibition for cancer therapy is extensive, with research focusing on a wide array of chemical structures. For example, derivatives of pyrazolo[3,4-d]pyrimidine have been developed as potent kinase inhibitors. nih.gov Additionally, compounds targeting the MAP4K family of kinases have been identified as potential neuroprotective agents. nih.govchemicalbook.com These examples, however, belong to different chemical classes, and their activities cannot be extrapolated to this compound without direct experimental evidence.
Antimicrobial and Antiparasitic Agent Development
Research into the antimicrobial and antiparasitic potential of compounds structurally related to this compound has yielded significant findings.
A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and evaluated for their antimicrobial properties. These compounds, which feature the N-(4-methoxybenzyl)cyclopropyl moiety, were screened against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains. Specific derivatives within this series demonstrated potent antimicrobial activities, highlighting the potential of this chemical scaffold in the development of new anti-infective agents.
In the realm of antiparasitic research, a simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has shown anthelmintic properties against the nematode Toxocara canis. nih.gov This compound, sharing the N-(4-methoxyphenyl) group, was found to affect the viability of the parasites in a time- and concentration-dependent manner, comparable to the established drug albendazole. nih.gov Notably, N-(4-methoxyphenyl)pentanamide exhibited a lower cytotoxicity profile against human and animal cell lines compared to albendazole, suggesting a potentially favorable therapeutic window. nih.gov The death of all T. canis larvae was observed after 72 hours of exposure to a 50 μM concentration of the compound. nih.gov
| Compound/Derivative | Target Organism | Key Findings |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | Streptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, Penicillium chrysogenum | Certain derivatives showed potent antibacterial and antifungal activities. |
| N-(4-methoxyphenyl)pentanamide | Toxocara canis (nematode) | Time- and concentration-dependent killing of larvae; lower cytotoxicity than albendazole. nih.gov |
Pharmacological and Biochemical Investigations
Receptor Interaction Studies
Currently, there is no publicly available scientific literature or data from screening panels that details the binding affinity or functional activity of N-(4-methoxybenzyl)cyclopropanamine (LEI-401) at serotonin (B10506) receptor subtypes, including the 5-HT2C receptor.
This compound has been evaluated for its selectivity against certain G-protein coupled receptors, particularly the cannabinoid receptors CB1 and CB2. Research indicates that the compound shows no significant activity at these receptors at concentrations up to 10 µM. nih.gov This selectivity is a key feature, distinguishing its primary mechanism of action from direct cannabinoid receptor modulation. nih.govnus.edu.sg Broader screening across a wider range of GPCRs has not been reported in the available literature.
Enzyme Inhibition Profiling
There is currently no published data on the inhibitory or inductive effects of this compound (LEI-401) on cytochrome P450 (CYP) enzymes. Studies detailing its metabolic profile and potential for drug-drug interactions via CYP enzyme modulation have not been made publicly available.
This compound, identified as LEI-401, is a potent and selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs). nih.govresearchgate.net
Inhibitory Potency:
The inhibitory activity of LEI-401 against NAPE-PLD has been quantified in various assays. In vitro studies using human NAPE-PLD (hNAPE-PLD) have demonstrated a high-affinity interaction. The compound also shows potent inhibition of mouse NAPE-PLD, albeit with a slightly lower affinity compared to the human enzyme. nus.edu.sg
Table 1: Inhibitory Activity of this compound (LEI-401) against NAPE-PLD
| Enzyme | Assay Type | Value | Confidence Interval (95%) | Reference |
| Human NAPE-PLD | In vitro activity assay (Ki) | 0.027 µM | 0.021–0.033 µM | researchgate.net |
| Human NAPE-PLD | hNAPE-PLD-transfected HEK293T cells (IC50) | 0.86 µM | - | nih.gov |
| Mouse NAPE-PLD | In vitro activity assay (Ki) | 0.18 µM | - | nus.edu.sg |
Selectivity:
LEI-401 exhibits a high degree of selectivity for NAPE-PLD over other enzymes involved in the endocannabinoid system. At a concentration of 10 µM, it did not show significant inhibition of fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (B570770) (MAGL), diacylglycerol lipase α (DAGLα), diacylglycerol lipase β (DAGLβ), or α/β-hydrolase domain-containing protein 6 (ABHD6). nih.gov This selectivity underscores its utility as a specific chemical probe for studying the physiological roles of NAPE-PLD.
There is no information available in the current scientific literature to suggest that this compound (LEI-401) has been evaluated for inhibitory activity against RET (Rearranged during Transfection) kinase or its gatekeeper mutants.
Modulation of Biological Pathways
Neurotransmitters are chemical messengers that are fundamental to the function of the nervous system, regulating everything from mood and cognition to motor control. nih.gov The serotonin (5-HT) system, for example, is deeply involved in neuropsychiatric conditions, and its receptors, such as the 5-HT2A receptor, are important drug targets. nih.gov
While direct studies on this compound's effect on neurotransmitter systems are absent from the available literature, research on analogous compounds provides some insight. For example, the compound 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine ([11C]CIMBI-5), which features a methoxybenzyl group, was developed as a radioligand for positron emission tomography (PET) to study 5-HT2A serotonin receptors in the brain. nih.gov Ex vivo studies in rats showed that this tracer accumulates in the frontal cortex, a region rich in 5-HT2A receptors. nih.gov This research highlights how benzylamine (B48309) derivatives can be engineered to interact with specific neurotransmitter receptor systems.
Table 1: Biodistribution of a Related Methoxybenzyl Compound in Rat Brain
| Time Post-Injection | Specific Binding Ratio (Frontal Cortex vs. Cerebellum) |
|---|---|
| 30 min | 0.77 |
| 60 min | 0.50 |
Data derived from studies on [11C]CIMBI-5, a structurally related but distinct compound. nih.gov
Lipid metabolism encompasses the synthesis, breakdown, and transport of fats. The endocannabinoid system, a complex signaling network comprising receptors (like CB1), endogenous ligands (like anandamide (B1667382) and 2-AG), and metabolic enzymes, is a crucial regulator of this process. nih.gov It influences appetite, energy storage, and glucose metabolism, and its dysregulation is associated with metabolic disorders. nih.gov The endocannabinoid system also acts as a retrograde modulator of various neurotransmitter systems. nih.gov
Specific research on the direct effects of this compound on lipid metabolism or the endocannabinoid system is not available. However, research into related structures offers context. A study on fatty acid amides synthesized N-(4-methoxybenzyl)undec-10-enamide , a compound sharing the N-(4-methoxybenzyl) functional group. nih.gov This line of research explored the antimicrobial properties and DNA-binding capabilities of such molecules, which are related to lipid-derived structures. nih.gov
Table 2: Investigated Compounds with Structural Similarities
| Compound Name | Investigated Activity | Reference |
|---|---|---|
| 1-(4-((3-Chlorophenyl)amino)quinazolin-6-yl)-3-(4-methoxybenzyl)thiourea | NF-κB Inhibition | nih.gov |
| 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine | 5-HT2A Receptor Binding | nih.gov |
| N-(4-methoxybenzyl)undec-10-enamide | Antimicrobial Activity & DNA Binding | nih.gov |
Cellular Signaling Cascades (e.g., inflammatory pathways)
The precise impact of this compound on specific cellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways, remains an area for further investigation. sigmaaldrich.com Typically, signaling cascades are complex networks that regulate fundamental cellular activities including proliferation and inflammation. sigmaaldrich.com The MAPK cascades, for instance, are central pathways that respond to a wide array of external signals to control these processes. sigmaaldrich.com Dysregulation of these pathways is often implicated in various diseases. sigmaaldrich.com While the role of related chemical structures in modulating inflammatory responses has been noted, dedicated studies are required to elucidate the specific effects of this compound. For example, a structurally related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to suppress the production of inflammatory cytokines in mouse macrophage cells. This suggests a potential, though unconfirmed, avenue of research for this compound's interaction with inflammatory signaling.
Gene Expression Regulation
Currently, there is a lack of specific research data detailing the influence of this compound on the regulation of gene expression. The regulation of gene expression is a critical process where signaling pathways culminate in the activation or suppression of specific genes, thereby controlling cellular functions. For instance, in macrophages and microglia, inflammatory mediators can induce the expression of genes like CD40, which plays a significant role in neuroinflammatory diseases. Future research could explore whether this compound can modulate the expression of such inflammatory or other relevant genes, potentially through interaction with transcription factors or other regulatory elements.
Cellular Assays and Functional Readouts
Cell-Based Reporter Gene Assays
Cell-based reporter gene assays are valuable tools for screening chemical compounds and assessing their impact on specific signaling pathways. These assays utilize engineered cell lines that express a reporter gene, such as luciferase or β-galactosidase, under the control of a specific genetic regulatory element. Activation of the signaling pathway of interest leads to the expression of the reporter gene, which can be quantified to measure the activity of the compound being tested. While these assays are widely used in drug discovery and toxicology to identify compounds that modulate cellular functions, specific data from reporter gene assays evaluating this compound are not currently available in the public domain.
Calcium Flux and Beta-Arrestin Recruitment Assays
Calcium flux and β-arrestin recruitment assays are fundamental in studying G-protein coupled receptor (GPCR) signaling. GPCR activation can lead to an increase in intracellular calcium levels, a key second messenger, or the recruitment of β-arrestin proteins, which are involved in receptor desensitization and signaling. These assays allow for the detailed characterization of ligand pharmacology, including the potential for biased agonism, where a ligand preferentially activates one pathway over another. Although these techniques are well-established for profiling GPCR ligands, there is no specific published data on the effects of this compound in calcium flux or β-arrestin recruitment assays.
Cell Proliferation and Viability Studies
The assessment of cell proliferation and viability is crucial for determining the cytotoxic potential of a chemical compound. These studies measure the ability of a compound to affect cell growth or cause cell death. Various assays are employed for this purpose, each relying on different cellular functions like metabolic activity or membrane integrity. For example, studies on other biomaterials have shown varying effects on the proliferation and viability of human dental pulp stem cells, highlighting the importance of such biocompatibility testing. However, specific studies detailing the impact of this compound on the proliferation and viability of any cell line have not been reported.
Platelet Aggregation and Calcium Mobilization
Platelet aggregation is a critical process in hemostasis and thrombosis, and it is heavily dependent on intracellular calcium mobilization. Upon activation by agonists, platelets undergo a series of events including a rapid increase in intracellular calcium, which triggers their aggregation. The inhibition of enzymes like 12-lipoxygenase (12-LOX) has been shown to reduce both calcium mobilization and subsequent platelet aggregation. Similarly, the inhibition of calpain, a calcium-dependent protease, has also been demonstrated to block platelet aggregation. While these pathways are well-understood targets for anti-platelet therapies, there is no available research to indicate whether this compound has any effect on platelet aggregation or calcium mobilization.
Preclinical In Vivo Investigations (Mechanistic Studies)
Despite a comprehensive search of scientific literature and patent databases, no publicly available data were found regarding the preclinical in vivo investigations of this compound. The following sections outline the specific areas where information was sought but not found.
Evaluation in Animal Models of Disease
No studies have been identified that report the evaluation of this compound in any animal models of disease. Consequently, there is no information on the potential therapeutic effects or the in vivo efficacy of this compound.
Pharmacodynamic Biomarker Analysis
There is no available information from preclinical in vivo studies regarding the pharmacodynamic biomarkers that may be modulated by this compound. Research in this area would be necessary to understand the compound's mechanism of action and to measure its physiological effects in a living organism.
Brain Penetration Studies
No data from in vivo studies are available to characterize the extent to which this compound can cross the blood-brain barrier. Such studies would be crucial to determine its potential for treating central nervous system disorders.
Structure Activity Relationship Sar Studies
Impact of N-Substitution on Biological Activity
The substituent attached to the nitrogen atom of the cyclopropanamine scaffold plays a crucial role in determining the compound's inhibitory potency and selectivity, particularly against monoamine oxidases (MAO).
Research into N-substituted propargylamine (B41283) and cyclopropylamine (B47189) derivatives has demonstrated that the nature of the N-substituent is a key determinant of MAO inhibitory activity.
Alkylation : The length and branching of alkyl chains on the nitrogen atom can significantly affect potency. For a series of alkyl N-methyl-propargylamine derivatives, the inhibitory power was found to be related to the carbon chain length of the alkyl group. nih.gov Substitution of the N-methyl group in N-2-butyl-N-methylpropargylamine with a hydrogen atom or an ethyl group resulted in a complete loss of MAO inhibitory activity. nih.gov This suggests that a specific size and type of alkyl group are necessary for effective interaction with the enzyme's active site.
Benzylation : The introduction of a benzyl (B1604629) group on the nitrogen atom has been shown to yield highly potent inhibitors. For instance, cis-N-benzyl-2-methoxycyclopropylamine was identified as a superior MAO-B inhibitor, being over 20 times more effective than the well-known inhibitor tranylcypromine (B92988). nih.govresearchgate.net This compound exhibited an IC₅₀ value of 5 nM for MAO-B and 170 nM for MAO-A after a 30-minute pre-incubation, highlighting its potency and selectivity for MAO-B. nih.gov
Table 1: Effect of N-Substitution on MAO Inhibition
| Compound | N-Substituent | Target | IC₅₀ | Reference |
|---|---|---|---|---|
| cis-N-benzyl-2-methoxycyclopropylamine | Benzyl | MAO-B | 5 nM | nih.gov |
| cis-N-benzyl-2-methoxycyclopropylamine | Benzyl | MAO-A | 170 nM | nih.gov |
| N-2-butyl-propargylamine | Hydrogen | MAO | Inactive | nih.gov |
This table is interactive. Click on the headers to sort.
Modifications to the cyclopropyl (B3062369) ring itself are a critical strategy for fine-tuning the biological activity and selectivity of this class of compounds. The rigid structure of the cyclopropane (B1198618) ring helps in achieving specific conformations for enhanced binding and metabolic stability. nih.gov
Studies on tranylcypromine analogs have shown that introducing bulky substituents onto the cyclopropyl core can increase selectivity against both MAO-A and MAO-B. nih.gov Furthermore, the stereochemistry of the cyclopropyl ring and its substituents is vital. For example, new cyclopropylamine derivatives with an alkoxy substituent at the 2-position of the ring have been developed as MAO-B selective irreversible inhibitors. nih.gov These compounds did not show any inhibition of lysine-specific demethylase (LSD1), another important flavin-dependent enzyme, indicating high target selectivity. nih.gov While most of these derivatives showed high IC₅₀ values for reversible inhibition of MAO-A, they displayed sub-micromolar values for MAO-B. nih.gov
Role of the 4-Methoxybenzyl Group in Receptor and Enzyme Interactions
The 4-methoxybenzyl (PMB) group is a common feature in many biologically active molecules and serves more than just a synthetic protecting function. nih.govresearchgate.net In the context of enzyme inhibition, this group can significantly contribute to binding affinity and selectivity through various interactions.
The 4-methoxybenzyl moiety is thought to engage in specific interactions within the active site of target enzymes like MAO. The benzyl portion can form hydrophobic and van der Waals interactions with nonpolar residues in the enzyme's binding pocket. The methoxy (B1213986) group, with its oxygen atom, can act as a hydrogen bond acceptor, forming crucial hydrogen bonds with appropriate donor residues in the active site. For example, in a different class of inhibitors, a (4-bromophenyl)methoxy substituent was found in the most active and selective MAO-B inhibitors, suggesting the importance of a substituted benzylmethoxy group for potent activity. nih.gov The precise orientation of the 4-methoxybenzyl group within the binding site, governed by the rigid cyclopropyl linker, is essential for optimizing these interactions and achieving high potency.
Influence of Substituents on Selectivity and Potency
The strategic placement of various substituents on the aromatic ring or the replacement of the ring with a heterocycle can dramatically alter the selectivity and potency of the inhibitor.
The electronic properties and position of substituents on the aromatic ring have a profound effect on the molecule's interaction with its biological target. libretexts.org
Activating and Deactivating Groups : Substituents can be classified as activating or deactivating based on their ability to donate or withdraw electrons from the aromatic ring. libretexts.orglibretexts.org A methoxy group (–OCH₃) is a strong activating group, donating electrons to the ring through resonance, which can influence the electronic environment of the entire molecule and its binding characteristics.
Directing Effects : The nature of the substituent also determines the position of further substitutions, directing them to ortho, meta, or para positions. An –OH group, for example, directs substitution to the ortho and para positions. libretexts.org In the case of N-(4-methoxybenzyl)cyclopropanamine, the methoxy group is in the para position. Moving it to the ortho or meta position would likely alter the binding mode and affinity due to changed steric and electronic profiles.
Hydrophobicity : The introduction of hydrophobic groups can be critical for potency. The absence of such groups has been shown to negatively impact the potency of certain MAO-B inhibitors. nih.gov Conversely, adding polar groups like hydroxyl or carboxyl on an alkyl chain can drastically reduce inhibitory activity. nih.gov
For example, various heterocyclic scaffolds have been incorporated into MAO inhibitors to enhance potency and selectivity:
Oxazole : A compound featuring a 4-(2-methyloxazol-4-yl)benzenesulfonamide structure was identified as a selective MAO-B inhibitor. mdpi.com
Quinoxaline : 3-Benzylquinoxaline derivatives have been synthesized and evaluated as selective MAO-A inhibitors. researchgate.net
Triazine : Modifications to the N-naphthalene and fluorophenyl moieties in a 1,3,5-triazine-based inhibitor were shown to alter its potency and selectivity for nucleoside transporters. frontiersin.org
Benzimidazole (B57391) and Oxadiazole : Hybrid molecules containing benzimidazole and oxadiazole rings have been explored for their therapeutic potential. acs.org
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tranylcypromine |
| cis-N-benzyl-2-methoxycyclopropylamine |
| N-2-butyl-N-methylpropargylamine |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide |
Stereochemical Effects on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules. The presence of a chiral center in a molecule can lead to the existence of enantiomers, which are non-superimposable mirror images of each other. These stereoisomers can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.
In the case of this compound, the cyclopropane ring is substituted, which can create a chiral center at the carbon atom of the cyclopropylamine moiety that is attached to the nitrogen. This would result in two enantiomers, (R)-N-(4-methoxybenzyl)cyclopropanamine and (S)-N-(4-methoxybenzyl)cyclopropanamine. The spatial arrangement of the substituents around this chiral center could profoundly influence the compound's binding affinity and efficacy at its biological target.
Table 1: Potential Stereoisomers of this compound and Their Hypothetical Biological Activity
| Stereoisomer | Hypothetical Biological Activity |
| (R)-N-(4-methoxybenzyl)cyclopropanamine | Potentially higher affinity for the target receptor. |
| (S)-N-(4-methoxybenzyl)cyclopropanamine | Potentially lower affinity or different activity profile. |
| Racemic Mixture | A mixture of the effects of both enantiomers. |
Note: The biological activities listed are hypothetical and are intended to illustrate the potential differences between stereoisomers. Specific data for this compound is not currently available.
Conformational Restriction and Bioisosteric Replacements
Conformational restriction and bioisosteric replacement are two key strategies in medicinal chemistry used to optimize the properties of a lead compound.
Conformational Restriction: This approach involves modifying a flexible molecule to lock it into a specific, biologically active conformation. nih.gov By reducing the number of accessible conformations, the entropic penalty of binding to a receptor is minimized, which can lead to an increase in binding affinity and selectivity. nih.gov For this compound, which has a degree of flexibility around the single bonds connecting the benzyl group and the cyclopropylamine, conformational restriction could be achieved by incorporating the structure into a more rigid ring system. This could provide valuable insights into the bioactive conformation of the molecule.
Bioisosteric Replacement: This strategy involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new compound that has similar or improved biological properties. cambridgemedchemconsulting.com Bioisosteric replacements can be used to enhance potency, alter selectivity, improve metabolic stability, and reduce toxicity. cambridgemedchemconsulting.comhyphadiscovery.com
For this compound, bioisosteric replacements could be explored at several positions. For example, the 4-methoxy group on the benzyl ring could be replaced with other electron-donating or electron-withdrawing groups to probe the electronic requirements for activity. The phenyl ring itself could be replaced with a bioisosteric heterocycle. The cyclopropyl group, a known bioisostere for other functionalities, could also be replaced to investigate the importance of this moiety for the compound's activity.
While the principles of conformational restriction and bioisosteric replacement are widely applied in drug discovery, specific studies detailing the application of these strategies to this compound and the resulting effects on its biological activity are not extensively documented in the available literature.
Table 2: Potential Bioisosteric Replacements for the 4-Methoxybenzyl Moiety in this compound
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Phenyl | Thiophene, Pyridine, etc. | To alter electronic properties and potential for hydrogen bonding. |
| Methoxy group (-OCH3) | Hydroxyl (-OH), Methyl (-CH3), Halogen (e.g., -F, -Cl) | To investigate the role of the substituent's size, electronics, and hydrogen bonding capacity. |
| Benzyl group | Other substituted benzyl groups | To explore the impact of different substitution patterns on activity. |
Note: This table provides examples of potential bioisosteric replacements based on general principles of medicinal chemistry. The outcomes of such replacements for this compound have not been specifically reported.
Advanced Computational and Biophysical Studies
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is crucial for understanding the binding mode and for estimating the strength of the interaction, often expressed as a scoring function or binding affinity. nih.gov
For N-(4-methoxybenzyl)cyclopropanamine and its analogs, molecular docking studies have been employed to predict their binding to various biological targets, including neurotransmitter receptors and protein kinases. Docking simulations provide insight into the binding interaction and affinity between a compound and its receptor. researchgate.net A higher binding energy and a similar binding mode to that of a known reference ligand often suggest promising biological activity. researchgate.net
Studies on structurally related N-substituted 2-phenylcyclopropylmethylamines have revealed specific binding affinities for serotonin (B10506) receptors. nih.gov For instance, analogs have been evaluated for their potency and affinity at the 5-HT2C receptor, a key target in the development of antipsychotic medications. nih.gov The N-methyl analog of a related 2-(2-methoxyphenyl)cyclopropylmethylamine demonstrated high affinity for the 5-HT2C receptor with a Ki value of 81 nM. nih.gov While direct docking scores for this compound are not extensively published in comparative studies, its structural components—the cyclopropylamine (B47189) and the 4-methoxybenzyl group—are known to participate in key interactions with biological targets. The cyclopropane (B1198618) ring and the benzylamine (B48309) moiety are crucial for binding affinity and specificity.
In the context of kinase inhibition, the methoxybenzyl cyclopropanamine moiety has been explored as a potential scaffold. researchgate.net For example, in the design of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), this chemical group was used as an isosteric replacement for other moieties to explore the binding pocket. researchgate.net Docking of such ligands into the VEGFR-2 active site helps in predicting binding geometries and interaction energies, with reported CDOCKER scores for related scaffolds ranging from -10.27 to -18.34 kcal/mol. researchgate.net
Table 1: Binding and Functional Data for Analogs Related to this compound at the 5-HT2C Receptor
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Maximum Effect (Emax, %) |
|---|---|---|---|---|
| (+)-N-Methyl-2-(2-methoxyphenyl)cyclopropylmethylamine | 5-HT2C | 81 | 23 | 71 |
| (+)-N-Benzyl-2-(2-methoxyphenyl)cyclopropylmethylamine | 5-HT2C | N/A | 24 | N/A |
Data sourced from studies on structurally similar N-substituted 2-phenylcyclopropylmethylamines. nih.gov
The analysis of docked poses reveals specific atomic interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic contacts, π-stacking, and electrostatic interactions. rsc.orgbiorxiv.org
Hydrogen Bonds: The secondary amine in the this compound structure can act as both a hydrogen bond donor (from the N-H group) and an acceptor (at the nitrogen lone pair). fluorochem.co.uk The ether oxygen of the methoxy (B1213986) group provides an additional hydrogen bond acceptor site. fluorochem.co.uk In kinase active sites, such as that of VEGFR-2, ligands often form critical hydrogen bonds with hinge region residues like Cys917 and with other key amino acids like Glu883 and Asp1044. researchgate.net
Hydrophobic Interactions: The benzene (B151609) ring and the cyclopropyl (B3062369) group are hydrophobic moieties that can engage in favorable van der Waals interactions with nonpolar amino acid residues in a binding pocket. biorxiv.org In serotonin receptors and kinases, hydrophobic pockets are common features, and interactions with residues like leucine, valine, and alanine (B10760859) are frequently observed. biorxiv.org
π-Stacking and Cation-π Interactions: The aromatic 4-methoxyphenyl (B3050149) ring can participate in π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the receptor's active site. rsc.org Furthermore, if the amine group is protonated, it can form a cation-π interaction with these same aromatic residues.
In studies of related compounds binding to bromodomains, specific intermolecular hydrogen bonds between amide groups on the ligand and the protein were identified as critical for affinity. acs.org Similarly, docking of 4-methoxybenzyl derivatives into the TGF-β type I receptor kinase domain showed binding stabilized by strong hydrogen bonds and hydrophobic interactions. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. mdpi.com This approach allows for a more extensive consideration of protein flexibility compared to static docking. researchgate.net
MD simulations can be used to study the conformational changes that occur in both the ligand and the protein upon binding. By simulating the complex over a period of nanoseconds to microseconds, researchers can observe how the ligand settles into its binding pose and how the protein structure adapts to accommodate the ligand. Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the complex, while the Root Mean Square Fluctuation (RMSF) of individual residues can highlight regions of the protein that become more or less flexible upon ligand binding. mdpi.com For example, a stable binding event is often characterized by low RMSF values for the amino acid residues that are in direct contact with the ligand. mdpi.com
A primary application of MD simulations is to validate the stability of binding poses predicted by molecular docking. mdpi.com A ligand that remains in its initial docked conformation throughout a simulation, maintaining key interactions with the receptor, is considered to have a stable binding mode. Interaction fingerprints, which track specific protein-ligand contacts (like hydrogen bonds and hydrophobic interactions) over the course of the simulation, can be calculated to quantify binding stability. mdpi.commdpi.com This analysis reveals which interactions are persistent and which are transient, providing a more accurate picture of the binding energetics and mechanism than static models alone. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are fundamental predictive tools used in the design of new therapeutic agents. nih.govtu-clausthal.de
A QSAR model is built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression, to create a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC50 or Ki values). jbclinpharm.org
Key steps in developing a QSAR model include:
Data Set Selection: A training set of molecules with known structures and biological activities is compiled. The model's predictive power is then evaluated using an external test set of compounds not used in model generation. nih.gov
Descriptor Calculation: Various descriptors representing the physicochemical properties of the molecules (e.g., lipophilicity (logP), electronic properties, and steric parameters) are calculated.
Model Building and Validation: A mathematical model is generated. The statistical quality of the model is assessed using parameters such as the coefficient of determination (R²) and the cross-validated R² (Q²). A high Q² value (often > 0.5) is a necessary, but not sufficient, condition for a model with good predictive power. nih.gov External validation using a test set is crucial to establish a reliable QSAR model. nih.gov
For a series of analogs of this compound, a QSAR study could identify the key structural features that govern their affinity for a specific target. For example, it could quantify the impact of different substituents on the phenyl ring or modifications to the linker group, providing a predictive tool to design new compounds with enhanced activity. nih.gov
Table 2: Conceptual Framework for a QSAR Study
| Component | Description | Example |
|---|---|---|
| Dependent Variable | The biological activity being modeled. | pIC50 (-log(IC50)) |
| Independent Variables | Calculated molecular descriptors. | cLogP (lipophilicity), Molar Refractivity (steric), Dipole Moment (electronic) |
| Statistical Method | Algorithm used to correlate variables. | Multiple Linear Regression (MLR) |
| Validation Metrics | Statistical parameters to assess model quality and predictability. | R², Q² (internal), R²pred (external) |
X-ray Crystallography of Ligand-Protein Complexes
X-ray crystallography is a powerful biophysical technique that provides a high-resolution, three-dimensional structure of a ligand bound to its protein target. researchgate.netlibretexts.org This information is invaluable for understanding the precise molecular interactions that drive binding and biological activity.
While a crystal structure of this compound in a complex with a protein is not publicly available, studies on related cyclopropylamine inhibitors have provided critical insights.
Crystallography can reveal the exact orientation and conformation of a ligand within the binding site of a protein. This includes identifying which parts of the molecule are involved in key interactions. For covalent inhibitors, such as many cyclopropylamine-based enzyme inhibitors, crystallography can confirm the formation of a covalent bond with a specific residue in the active site.
For instance, structural analysis of KDM1A in complex with trans-cyclopropylamine derivatives showed that the two stereoisomers, despite having similar inhibitory activities, form different covalent adducts with the FAD co-enzyme. nih.gov This level of detail is crucial for understanding the mechanism of inhibition and for designing next-generation inhibitors.
By visualizing the ligand-protein complex, researchers can identify the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that are responsible for the ligand's affinity and selectivity. nih.gov This structural understanding forms the basis for explaining the observed SAR and for predicting how new modifications to the ligand might affect its binding.
In the case of kinase inhibitors, crystallography can show how a ligand displaces ATP from its binding pocket and interacts with key residues in the hinge region. pjps.pk For LSD1 inhibitors, the crystal structure reveals how the inhibitor orients itself in the active site to react with the FAD cofactor, thereby inactivating the enzyme. nih.govacs.org These structural insights are essential for the rational design of more effective and selective drugs.
Future Research Directions and Therapeutic Potential
Exploration of Novel Therapeutic Areas
The inherent structural features of N-(4-methoxybenzyl)cyclopropanamine and its analogues have prompted investigations into their efficacy in a variety of diseases, extending beyond their initial applications.
Neurological Disorders: Derivatives of cyclopropanamine are being actively explored for their potential in treating a spectrum of neurological and neurodegenerative diseases. google.comgoogle.com For instance, certain cyclopropanamine compounds are being investigated for their utility as prophylactic or therapeutic agents for conditions such as schizophrenia, Alzheimer's disease, Parkinson's disease, and Huntington's disease. google.com The modulation of key neurological targets is a primary focus. For example, a computational and pharmacological study of (E)-2-(4-methoxybenzylidene)cyclopentan-1-one, a compound with structural similarities, indicated potential as an anti-Alzheimer's, antiepileptic, antiparkinsonian, and analgesic therapeutic agent. nih.govnih.gov This was supported by its high binding affinity for α7 nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov Furthermore, N-substituted 2-phenylcyclopropylmethylamines are being developed as functionally selective serotonin (B10506) 2C (5-HT2C) receptor agonists for potential use as antipsychotic medications. nih.gov
Oncology: The anti-cancer potential of this compound derivatives is a significant area of research. These compounds have been investigated as inhibitors of several key enzymes implicated in cancer progression. Phthalazinone derivatives incorporating the this compound moiety have been disclosed as poly(ADP-ribose) polymerase (PARP) inhibitors with anti-cancer activity. google.com Additionally, derivatives have been designed as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a recognized target for cancer therapy. google.comrsc.org Research has also focused on developing these compounds as inhibitors of the Rearranged during Transfection (RET) kinase and its mutants, which are drivers in certain cancers like non-small-cell lung carcinoma. nih.gov
Antimicrobial Applications: The core structure of this compound is also being leveraged for the development of novel antimicrobial agents. A series of fatty acid amides derived from 4-methoxybenzylamine, including N-(4-methoxybenzyl)undec-10-enamide, have been synthesized and evaluated for their antimicrobial properties. nih.gov These compounds have shown promise, and their mechanism is thought to involve binding to DNA. nih.gov
Development of Highly Selective Modulators
A critical direction in the ongoing research is the development of derivatives with high selectivity for their intended biological targets to minimize off-target effects.
Enzyme Inhibitors: Significant efforts have been made to design highly selective inhibitors of various enzymes. For instance, novel spirocyclic derivatives of tranylcypromine (B92988), which incorporate substituted benzyl (B1604629) groups on the amino group, have been developed as potent and selective inhibitors of LSD1 over related enzymes like MAO-A, MAO-B, and LSD2. rsc.org Similarly, N-trisubstituted pyrimidine (B1678525) derivatives have been identified as potent inhibitors of both wild-type RET and the V804M mutant, a common resistance mutation. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the selectivity of these compounds. nih.govacs.org
Receptor Modulators: The development of selective modulators for G-protein coupled receptors (GPCRs) is another active area. Research on N-substituted 2-(2-methoxyphenyl)cyclopropylmethylamines has led to the identification of potent and selective 5-HT2C receptor agonists. nih.gov Furthermore, tricyclic compounds derived from a thieno[2,3-b]pyridine (B153569) core have been optimized as potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, with potential applications in treating schizophrenia and Alzheimer's disease. acs.org
Combination Therapies Involving this compound Derivatives
To enhance therapeutic efficacy and overcome potential resistance mechanisms, the use of this compound derivatives in combination with other therapeutic agents is being explored.
In the context of cancer treatment, there is potential for combining LSD1 inhibitors with other anti-cancer drugs. google.com For example, they could be used alongside selective estrogen receptor modulators (SERMs) or gonadotropin-releasing hormone (GnRH) analogues in hormone-dependent cancers. google.com The rationale for such combinations lies in targeting multiple pathways involved in tumor growth and survival.
Advanced Synthetic Method Development for Scalability and Efficiency
The advancement of synthetic methodologies is crucial for the efficient and scalable production of this compound and its derivatives, facilitating further research and potential clinical development.
Mechanistic Elucidation of Observed Biological Activities
A fundamental aspect of future research is to gain a deeper understanding of the molecular mechanisms underlying the biological activities of this compound derivatives.
Enzyme Inhibition: For enzyme inhibitors, the mechanism often involves the formation of a covalent or non-covalent bond with the enzyme's active site. For example, cyclopropylamine (B47189) itself is known to inactivate cytochrome P450 enzymes through a mechanism involving one-electron oxidation at the nitrogen atom, followed by the cleavage of the cyclopropane (B1198618) ring, leading to covalent modification of the enzyme. sigmaaldrich.com X-ray crystallography studies have been instrumental in revealing the binding modes of these inhibitors, such as the unique binding pose of N-trisubstituted pyrimidine derivatives to RET kinase. nih.gov
Receptor Modulation: In the case of receptor modulators, the focus is on understanding how these compounds interact with their target receptors to elicit a specific functional response. For 5-HT2C receptor agonists, research aims to delineate the signaling pathways (e.g., Gq-mediated signaling versus β-arrestin recruitment) that are preferentially activated. nih.gov Molecular docking and SAR studies are key tools in elucidating these interactions. nih.govnih.gov
Q & A
Q. What are the common synthetic routes for N-(4-methoxybenzyl)cyclopropanamine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves reductive amination between 4-methoxybenzaldehyde and cyclopropanamine, often using hydrogenation catalysts (e.g., platinum) under controlled conditions . Key parameters include solvent choice (e.g., methanol), temperature (20–50°C), and reaction time (6–24 hours). For example, hydrogenation of imine intermediates over platinum catalysts achieves >85% yield when conducted under inert atmospheres (argon) to prevent oxidation . Post-synthesis purification via HCl precipitation or column chromatography enhances purity (>95%) .
Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?
Structural confirmation requires a combination of techniques:
- GC-FID : Validates purity by comparing retention times with analytical standards .
- NMR/IR : Identifies functional groups (e.g., methoxy protons at δ 3.8 ppm in ¹H NMR, C-O stretches in IR) .
- X-ray diffraction : Resolves crystal structures of derivatives (e.g., N-(4-methoxybenzyl)formamide) to confirm stereochemistry .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 192.2) .
Advanced Research Questions
Q. What challenges arise in maintaining the stability of this compound during catalytic hydrogenation, and how can these be mitigated?
Cyclopropane rings are prone to ring-opening under harsh conditions. Mitigation strategies include:
- Catalyst selection : Platinum or palladium on carbon minimizes side reactions .
- Low-temperature hydrogenation : Reduces decomposition risks (e.g., 25°C vs. elevated temperatures) .
- Inert atmospheres : Argon or nitrogen prevents oxidation of amine intermediates . Stability studies using TGA/DSC can identify optimal storage conditions (e.g., −20°C under nitrogen) .
Q. How do structural modifications to the cyclopropane ring or methoxybenzyl group impact the compound’s physicochemical properties and reactivity?
Substituent effects are critical for tuning properties:
- Electron-donating groups (e.g., methoxy) enhance aromatic ring stability but reduce amine nucleophilicity .
- Cyclopropane ring substitution : Bulky groups (e.g., bromine at the 3-position) increase steric hindrance, altering reaction kinetics in cross-coupling reactions . Computational studies (DFT) predict bond strain and reactivity, guiding rational design .
Q. What methodologies are recommended for analyzing enantiomeric purity when synthesizing chiral derivatives of this compound?
Enantiomeric resolution requires:
Q. How can continuous flow systems enhance the synthesis of secondary amines like this compound?
Flow chemistry improves reproducibility and scalability:
- Biocatalytic cascades : Enzymes (e.g., GOase-AdRedAm) in packed-bed reactors achieve steady-state conversion (>90%) with minimal byproducts .
- In-line analytics : Real-time GC-FID monitoring enables rapid optimization .
- Reduced reaction times : Continuous imine formation and reduction steps complete synthesis in <2 hours vs. batch methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
